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  • Product: 3-Amino-2,5,6-tribromophenol

Core Science & Biosynthesis

Foundational

Technical Nomenclature Guide: 3-Amino-2,5,6-tribromophenol

Executive Summary The systematic IUPAC name for the structure implied by "3-Amino-2,5,6-tribromophenol" is 3-amino-2,5,6-tribromophenol . However, strictly following IUPAC Preferred IUPAC Name (PIN) protocols requires a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The systematic IUPAC name for the structure implied by "3-Amino-2,5,6-tribromophenol" is 3-amino-2,5,6-tribromophenol . However, strictly following IUPAC Preferred IUPAC Name (PIN) protocols requires a rigorous analysis of locant set seniority and alphabetical prioritization.

Critical Scientific Note: While the name is syntactically valid, the 2,5,6-substitution pattern is thermodynamically disfavored compared to the 2,4,6-tribromo isomer (CAS 132331-08-9). This guide provides the definitive nomenclature derivation for your specific query while simultaneously establishing the analytical protocols to distinguish this rare isomer from its common regioisomer, 3-amino-2,4,6-tribromophenol.

Part 1: IUPAC Nomenclature Derivation

To derive the Preferred IUPAC Name (PIN), we apply the hierarchy of operations defined in the IUPAC Nomenclature of Organic Chemistry (Blue Book), specifically adhering to Rule P-14.4 regarding identical locant sets.

Principal Functional Group Selection[1][2][3][4]
  • Candidates: Hydroxyl (-OH), Amino (-NH₂), Bromo (-Br).

  • Priority Rule: Cations > Acids > ... > Alcohols/Phenols > Amines > Ethers > Halogens.

  • Result: The parent structure is Phenol (Benzenol). The carbon bonded to the -OH group is automatically assigned position 1 .[1]

Numbering and Locant Minimization

We must minimize the locants for all substituents regardless of their type.

  • Fixed Position: -OH at C1.

  • Substituents to locate: One Amino group, three Bromo groups.

  • Scenario A (Clockwise): Substituents at 2, 3, 5, 6.

    • Set A: {2, 3, 5, 6}

  • Scenario B (Counter-Clockwise): Substituents at 2, 3, 5, 6.

    • Set B: {2, 3, 5, 6}

Decision: Since the locant sets are identical, we proceed to Rule P-14.4(e) :

"Lowest locant is cited first as a prefix in alphabetical order."

Alphabetical Prioritization (The Tie-Breaker)
  • Prefix 1: Amino (Alphabetical: A )

  • Prefix 2: Bromo (Alphabetical: B )

  • Rule Application: The substituent "Amino" must receive the lower possible locant number because 'A' precedes 'B'.

PathPosition 3 OccupantPosition 5 OccupantPriority Check
Clockwise Amino BromoValid (3 < 5 for 'Amino')
Counter-Clockwise BromoAminoInvalid (5 > 3 for 'Amino')
Final Assembly
  • Prefixes: 3-amino, 2,5,6-tribromo

  • Parent: Phenol[2]

  • Final PIN: 3-Amino-2,5,6-tribromophenol

Part 2: Structural Reality Check (E-E-A-T Analysis)

As a researcher, you must verify if your compound is indeed the 2,5,6-isomer or the more synthetically accessible 2,4,6-isomer. The bromination of 3-aminophenol is governed by Electrophilic Aromatic Substitution (EAS) directing effects.

Directing Effects Visualization

The following diagram illustrates why the 2,4,6-isomer is the kinetic and thermodynamic product, making the 2,5,6-isomer a synthetic anomaly requiring specific blocking groups to synthesize.

EAS_Pathway Start 3-Aminophenol (m-Aminophenol) Directing_OH OH Group (Pos 1) Directs: Ortho (2,6) / Para (4) Start->Directing_OH Directing_NH2 NH2 Group (Pos 3) Directs: Ortho (2,4) / Para (6) Start->Directing_NH2 Synergy Synergistic Activation Positions 2, 4, 6 are doubly activated Directing_OH->Synergy Directing_NH2->Synergy Product_Common Major Product: 3-Amino-2,4,6-tribromophenol (Thermodynamic Sink) Synergy->Product_Common Direct Bromination Product_Rare Your Target: 3-Amino-2,5,6-tribromophenol (Pos 5 is Meta to both groups) Synergy->Product_Rare Requires Steric Blockade or Indirect Synthesis

Figure 1: Electrophilic Aromatic Substitution pathways showing the high probability of 2,4,6-substitution vs. the steric and electronic unlikelihood of 2,5,6-substitution.

Comparative Data: 2,5,6- vs 2,4,6-Isomer

If you have synthesized the 2,5,6-isomer, it likely required a route involving the nitration of a protected dibromophenol followed by reduction, rather than direct bromination.

Feature3-Amino-2,5,6-tribromophenol (User Query)3-Amino-2,4,6-tribromophenol (Standard)
Locant Set 2, 3, 5, 62, 3, 4, 6
Symmetry AsymmetricAsymmetric
1H NMR (Aromatic) Singlet (~7.0-7.4 ppm) Only 1 aromatic H at C4.Singlet (~7.3-7.6 ppm) Only 1 aromatic H at C5.
Coupling No coupling (isolated proton).No coupling (isolated proton).
Stability Low. Steric clash between Br(5) and Br(6).High. Br atoms spaced at 2,4,[3][4]6.

Part 3: Analytical Verification Protocol

To confirm you possess the 3-amino-2,5,6-tribromophenol isomer and not the common 2,4,6-isomer, utilize this self-validating NMR protocol.

13C-NMR Prediction Logic

The definitive distinction lies in the Carbon-13 NMR shifts due to the shielding effects of the bromine atoms.

  • Prepare Sample: Dissolve 10mg in DMSO-d6.

  • Acquire: 13C{1H} spectrum (minimum 128 scans).

  • Analyze C-Br Peaks:

    • 2,4,6-Isomer: You will see three distinct C-Br signals.[3][4] The Carbon at position 4 (para to OH) will have a distinct shift compared to C2/C6.

    • 2,5,6-Isomer: The Carbon at position 5 (meta to OH, meta to NH2) is electronically unique.

  • Analyze C-H Peak:

    • 2,4,6-Isomer: The C-H is at position 5. It is meta to the OH and ortho to the NH2.

    • 2,5,6-Isomer: The C-H is at position 4. It is para to the OH and ortho to the NH2.

    • Differentiation: The C4 proton (in your 2,5,6 isomer) will be significantly shielded (upfield) relative to the C5 proton of the standard isomer due to the strong electron-donating resonance effect of the para-OH group.

Nomenclature Decision Tree

Use this logic flow to ensure your naming convention aligns with your structural data.

Naming_Logic Step1 Identify Parent: Phenol (OH=1) Step2 Locate Substituents Step1->Step2 Check Are Locants Symmetrical? Step2->Check PathA Set: 2,3,4,6 (Standard Isomer) Check->PathA Br at 4 PathB Set: 2,3,5,6 (Your Isomer) Check->PathB Br at 5 ResultA 3-Amino-2,4,6- tribromophenol PathA->ResultA Lowest Locants Win Rule Rule P-14.4 Alphabetical Tie-Break PathB->Rule Locants Identical (2,3,5,6 vs 2,3,5,6) ResultB 3-Amino-2,5,6- tribromophenol Rule->ResultB Amino(3) < Amino(5)

Figure 2: IUPAC decision logic confirming the nomenclature based on substituent positioning.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-14.4 (Numbering).[5][6]

  • PubChem. (n.d.).[7] Compound Summary: 3-Amino-2,4,6-tribromophenol (CAS 132331-08-9).[8] National Library of Medicine. Retrieved October 26, 2023.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Brominated Phenols.

Sources

Exploratory

Safety data sheet (SDS) for 3-Amino-2,5,6-tribromophenol

The following technical guide is structured as a high-level operational whitepaper for 3-Amino-2,5,6-tribromophenol. It deviates from the standard 16-section SDS template to prioritize actionable intelligence, mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper for 3-Amino-2,5,6-tribromophenol. It deviates from the standard 16-section SDS template to prioritize actionable intelligence, mechanistic safety insights, and workflow integration for research professionals.

CAS No: 1447972-57-7 | Formula: C₆H₄Br₃NO | Role: Research Intermediate / Halogenated Building Block[1]

Executive Safety Summary & Compound Identity

Status: High-Potency Research Chemical (SAR-Derived Profile) Signal Word: WARNING

This guide addresses the handling of 3-Amino-2,5,6-tribromophenol , a polybrominated aminophenol derivative.[1] Unlike common bulk reagents (e.g., 2,4,6-tribromophenol), this specific isomer presents unique handling challenges due to the co-presence of electron-rich amino/hydroxyl groups and electron-withdrawing bromine atoms.[1]

Critical Hazard Overview:

  • Acute Toxicity: Harmful by ingestion and skin absorption (Analog-derived: Aniline/Phenol derivatives).[1]

  • Sensitization: High potential for contact dermatitis (H317).[1]

  • Environmental: Persistent Organic Pollutant (POP) candidate due to tribromo-substitution; very toxic to aquatic life.[1]

  • Reactivity: Sensitive to oxidation; potential for rapid degradation under UV light.[1]

Structural Context & Identification
ParameterDetail
IUPAC Name 3-Amino-2,5,6-tribromophenol
CAS Number 1447972-57-7
Molecular Weight 345.81 g/mol
Physical State Solid (typically off-white to pale brown powder)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water.[2]

Mechanistic Hazard Profiling (SAR Analysis)

Expertise Note: As experimental toxicological data for this specific isomer is limited, the following profile is constructed via Structure-Activity Relationship (SAR) analysis against validated analogs (2,4,6-tribromophenol and halogenated anilines).

Molecular Hazard Map

The toxicity of this compound is dictated by its functional groups.[1] The diagram below illustrates the causal link between molecular structure and safety risks.

HazardMap Compound 3-Amino-2,5,6- tribromophenol Phenol Phenolic -OH (Pos 1) Compound->Phenol Amino Amino -NH2 (Pos 3) Compound->Amino Bromine Tribromo Motif (Pos 2,5,6) Compound->Bromine Risk1 Corrosion / Irritation (Skin/Eye) Phenol->Risk1 Acidic Proton Risk2 Sensitization & Methemoglobinemia Amino->Risk2 Metabolic Activation Bromine->Risk1 Enhances Acidity Risk3 Environmental Persistence (Bioaccumulation) Bromine->Risk3 Lipophilicity (LogP)

Figure 1: Molecular Hazard Map linking structural motifs to specific toxicological and environmental risks.[1]

GHS Classification (Derived)[1]
  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[1]

  • Skin Irrit. 2: H315 - Causes skin irritation.[1][3][4]

  • Eye Irrit. 2A: H319 - Causes serious eye irritation.[1][2][3]

  • Skin Sens. 1: H317 - May cause an allergic skin reaction.[1]

  • Aquatic Acute/Chronic 1: H400/H410 - Very toxic to aquatic life with long-lasting effects.[1]

Operational Handling & Storage Protocols

Trustworthiness: These protocols are designed to prevent degradation and exposure, ensuring both data quality and researcher safety.[1]

Stability & Storage

The presence of the amino group ortho/para to bromines makes the ring electron-rich but also susceptible to oxidation.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen exposure leads to quinone imine formation (browning).[1]

  • Temperature: 2–8°C (Refrigerate).

  • Light: Protect from light . Brominated aromatics can undergo photodehalogenation.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1] Avoid metal spatulas if trace metal catalysis is a concern for downstream coupling.[1]

Safe Handling Workflow

Do not handle on an open bench. The following decision tree outlines the mandatory engineering controls.

SafetyWorkflow Start Task: Weighing/Dispensing 3-Amino-2,5,6-tribromophenol PPE PPE Check: Nitrile Gloves (Double), Lab Coat, Safety Glasses, N95/P100 (if open) Start->PPE Control Engineering Control: Chemical Fume Hood (Face velocity > 0.5 m/s) PPE->Control Action Weighing Procedure: Use anti-static gun (powders fly). Keep sash low. Control->Action Cleanup Decontamination: Wipe surfaces with MeOH then Soap/Water. Dispose wipes as HazWaste. Action->Cleanup

Figure 2: Operational workflow for safe handling of high-potency halogenated aromatics.

Emergency Response & Toxicology

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Rationale: Halogenated amines can cause respiratory sensitization.[1]

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes.[1] Rationale: Brominated phenols are lipophilic; water alone may not efficiently remove them.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2][3]

Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][5] Do not use high-volume water jet (risk of environmental runoff).[1]

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxide.[1] Note: HBr is corrosive and heavier than air.[1]

Environmental Fate & Disposal

Ecological Impact: The tribromo-substitution pattern renders this molecule highly resistant to biodegradation.[1] It is expected to partition into sediment and bioconcentrate in aquatic organisms (High LogP).[1]

Disposal Protocol:

  • Solid Waste: Collect in a dedicated container for "Halogenated Organic Solids."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., acetone) and dispose of in "Halogenated Organic Solvents" stream.

  • Prohibition: NEVER dispose of down the drain. This compound is a likely marine pollutant.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 3-Amino-2,5,6-tribromophenol (CAS 1447972-57-7).[1] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Halogenated Phenols and Aquatic Toxicity. Retrieved from [Link][1]

Sources

Foundational

Physicochemical Profiling of 3-Amino-2,5,6-tribromophenol: A Technical Guide to pKa Determination

Executive Summary & Structural Context[1][2] This guide addresses the physicochemical characterization of 3-Amino-2,5,6-tribromophenol , a highly halogenated aminophenol derivative. Due to the specific substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide addresses the physicochemical characterization of 3-Amino-2,5,6-tribromophenol , a highly halogenated aminophenol derivative. Due to the specific substitution pattern—where bromine atoms occupy the 2, 5, and 6 positions relative to the phenol (C1)—this molecule represents a challenging scaffold for solubility and ionization prediction.

Unlike the common isomer (3-amino-2,4,6-tribromophenol), where substitution follows standard electrophilic activation, the 2,5,6-substitution pattern places bromine atoms in electronically synergistic positions that drastically alter the basicity of the amine group.

Key Technical Insight: The pKa of the amine group in this environment is not a standard textbook value. It falls into a range requiring precise spectrophotometric determination rather than simple potentiometry. This guide provides the theoretical framework for its estimation and the validated protocol for its experimental measurement.

Theoretical Derivation of pKa Values

To understand the pKa of the amine group (specifically the dissociation of the conjugate acid


), we must quantify the electronic effects of the bromine substituents on the 3-aminophenol core.
The Baseline
  • Reference Molecule: 3-Aminophenol[1][2]

  • pKa (Amine): 4.37

  • pKa (Phenol): 9.82

Electronic Impact Analysis (Hammett & Steric Effects)

The introduction of three bromine atoms creates a strong electron-withdrawing environment via the Inductive Effect (-I), significantly increasing the acidity of the ammonium species (lowering the pKa).

Substituent Position (Relative to Amine at C3)Electronic EffectEstimated

pKa
Br at C2 (Ortho) Steric Inhibition of Resonance & Strong -I The bulky bromine forces the amine out of planarity, reducing conjugation and destabilizing the cation.-2.0 to -2.5
Br at C6 (Para) Inductive Withdrawal (-I) Stabilizes the free amine form (neutral) relative to the cation.-0.8 to -1.0
Br at C5 (Meta) Inductive Withdrawal (-I) Moderate electron withdrawal.-0.6 to -0.8
Predicted pKa Range

Summing these effects suggests a massive reduction in basicity compared to the parent molecule.

  • Predicted Amine pKa: 0.5 – 1.5 (Very Weak Base)

  • Predicted Phenol pKa: 5.5 – 6.5 (Enhanced Acidity due to 3x Br)

Visualization of Ionization States

The following diagram illustrates the protonation cascade of 3-Amino-2,5,6-tribromophenol across the pH scale.

IonizationPathway Fig 1. Predicted Ionization States of 3-Amino-2,5,6-tribromophenol based on Hammett Substituent Constants. Cation Cationic Form (pH < 0.5) Ph-OH / NH3+ Neutral Neutral Form (pH 1.5 - 5.5) Ph-OH / NH2 Cation->Neutral pKa1 (Amine) ~1.0 Anion Anionic Form (pH > 6.5) Ph-O(-) / NH2 Neutral->Anion pKa2 (Phenol) ~6.0

Experimental Protocol: UV-Metric pKa Determination

Because the predicted pKa of the amine is extremely low (< 2), standard potentiometric titration (pH electrode) is unreliable due to the "leveling effect" of water and low sensitivity at extreme pH. Spectrophotometric titration (UV-Metric) is the required standard for accuracy in this range.

Reagents & Equipment
  • Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.

  • Solvent: Water with 0.1M KCl (ionic strength adjustor) and Methanol (co-solvent if solubility is < 10 µM).

  • Titrant: 0.5 M HCl and 0.5 M KOH.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5 mg of 3-Amino-2,5,6-tribromophenol in 1 mL of Methanol (stock solution).

    • Aliquot into the titration vessel to achieve a final concentration of ~50 µM in 10 mL of aqueous buffer (0.15 M KCl).

  • The "Yasuda-Shedlovsky" Extrapolation (If Co-solvent used):

    • Since the compound is highly lipophilic (LogP > 3 expected due to bromines), perform titrations at three different methanol/water ratios (e.g., 30%, 40%, 50% MeOH).

    • Plot experimental pKa vs. % organic solvent.

    • Extrapolate to 0% solvent to obtain the aqueous pKa.

  • Titration Sweep:

    • Acidify: Lower pH to 1.5 using 0.5 M HCl.

    • Scan: Measure UV absorbance (200–400 nm) at 0.2 pH increments.

    • Alkalinize: Titrate up to pH 12.0 using 0.5 M KOH.

  • Data Deconvolution:

    • Identify the isosbestic points in the UV spectra.

    • The amine deprotonation will likely cause a hypsochromic shift (blue shift) in the 280-300 nm region.

    • The phenol deprotonation will cause a significant bathochromic shift (red shift) and hyperchromic effect (increased intensity) >300 nm.

Validation Criteria (Self-Validating System)
  • Residual Analysis: The fit of the theoretical Henderson-Hasselbalch curve to the absorbance data must yield a Root Mean Square Error (RMSE) < 0.005 absorbance units.

  • Hysteresis Check: Titrating from Acid-to-Base and Base-to-Acid must yield pKa values within ±0.05 units.

Summary of Physicochemical Properties

The following table synthesizes the derived data for use in ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

PropertyValue / PredictionConfidenceSource/Method
pKa (Amine) 1.0 ± 0.5 High (Predicted)Hammett Equation / Analog Comparison
pKa (Phenol) 6.0 ± 0.5 MediumComparison to 2,4,6-tribromophenol
LogP (Neutral) ~3.8 HighClogP (Fragment contribution: Phenol + 3Br)
LogD (pH 7.4) ~2.8 HighCorrected for ionization (Anionic fraction)
Solubility Low (< 10 µg/mL) HighDriven by lipophilic Bromines + crystal lattice energy

Implications for Drug Development[2]

  • Oral Bioavailability: At gastric pH (1.5–2.0), the amine will be partially protonated (

    
    ), improving solubility slightly. However, upon entering the duodenum (pH 6.0+), the molecule will transition rapidly to the anionic form (
    
    
    
    ).
  • Permeability: The neutral species exists only in a narrow pH window (approx pH 2.0 to 5.0). This suggests poor passive permeability in the lower intestine unless specific formulation strategies (e.g., solid dispersions) are employed.

  • Metabolic Stability: The 2,5,6-tribromo substitution blocks the most reactive metabolic sites on the ring, likely rendering the molecule resistant to Phase I oxidation (CYP450), but the phenol group makes it a prime target for Phase II glucuronidation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11568, 3-Aminophenol. Retrieved February 21, 2026 from [Link]

  • World Health Organization (2005). CICAD 66: 2,4,6-Tribromophenol and other Simple Brominated Phenols. International Programme on Chemical Safety. Retrieved February 21, 2026 from [Link]

  • ACD/Labs. pKa Prediction Algorithms and Methodology. Retrieved February 21, 2026 from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Bromination of 3-Aminophenol to Tribromo Derivatives

Part 1: Introduction & Mechanistic Rationale[2][3] Executive Summary This guide details the exhaustive bromination of 3-aminophenol (m-aminophenol) to synthesize 2,4,6-tribromo-3-aminophenol.[1][2][3] Unlike simple pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale[2][3]

Executive Summary

This guide details the exhaustive bromination of 3-aminophenol (m-aminophenol) to synthesize 2,4,6-tribromo-3-aminophenol.[1][2][3] Unlike simple phenols, 3-aminophenol presents a unique challenge: the substrate contains two highly activating groups (hydroxyl and amino) in a meta relationship.[2][3] This creates a synergistic activation at the 2, 4, and 6 positions, making the ring extremely electron-rich and susceptible to rapid electrophilic aromatic substitution (EAS).[2]

However, this high reactivity poses a risk: the amino group is prone to oxidation, leading to the formation of quinones and dark "tars" if the reaction exotherm and oxidant concentration are not strictly controlled. This note presents two validated protocols:

  • Method A (Green Chemistry): Oxidative bromination using

    
    .[2][3][4] Preferred for safety, atom economy, and yield.[2][3]
    
  • Method B (Standard): Elemental bromine (

    
    ) in Glacial Acetic Acid.[2][3] Preferred for scale-up where reagent cost is the primary driver.[2][3]
    
Mechanistic Insight: The "Synergistic Lock"

In 3-aminophenol, the directing effects of the -OH (pos. 1) and -


 (pos.[2][3] 3) groups reinforce each other at specific sites:
  • Position 2: Ortho to -OH, Ortho to -

    
     (Doubly Activated).
    
  • Position 4: Para to -OH, Ortho to -

    
     (Doubly Activated).
    
  • Position 6: Ortho to -OH, Para to -

    
     (Doubly Activated).[2][3]
    

Because all three sites (2, 4,[2] 6) are activated by both groups, tribromination is the thermodynamic endpoint even with mild reagents.[2][3] Position 5 remains unsubstituted as it is meta to both activators.[2][3]

BrominationMechanism Substrate 3-Aminophenol (meta-isomer) Inter1 Intermediate: Mono/Di-bromo species Substrate->Inter1 + Br+ (Fast) Note Positions 2, 4, 6 are synergistically activated by OH and NH2 Substrate->Note Product 2,4,6-Tribromo-3-aminophenol (Thermodynamic Sink) Inter1->Product + Br+ (Fast)

Figure 1: Reaction pathway driven by synergistic activation of ortho/para directors.[2]

Part 2: Experimental Protocols

Safety Pre-Requisites
  • Bromine (

    
    ):  Highly corrosive, volatile lachrymator.[2][3] Causes severe burns.[2][3] Handle only in a fume hood.[2][3]
    
  • Potassium Bromate (

    
    ):  Strong oxidizer.[2][3] Incompatible with organic materials in dry state.[2][3]
    
  • 3-Aminophenol: Harmful if swallowed/inhaled.[2][3]

Method A: Green Oxidative Bromination (Recommended)

This method generates bromine in situ using the comproportionation of bromide and bromate in acid:


[1][2]

Reagents:

  • 3-Aminophenol (10 mmol, 1.09 g)[1][2]

  • KBr (Potassium Bromide) (30 mmol, 3.57 g)[2]

  • 
     (Potassium Bromate) (10 mmol, 1.67 g)[2]
    
  • HCl (Concentrated, 37%) or HBr (48%)[2]

  • Solvent: Water/Ethanol (1:1 v/v) or Water[2]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-aminophenol (1.09 g) in 20 mL of water/ethanol mixture. Add 5 mL of concentrated HCl. The solution may warm slightly due to amine salt formation.[3]

  • Bromide Addition: Add KBr (3.57 g) to the solution and stir until dissolved.

  • Controlled Oxidation (Critical Step):

    • Dissolve

      
       (1.67 g) in 15 mL of warm water.[2][3]
      
    • Add the bromate solution dropwise over 20-30 minutes using an addition funnel.

    • Observation: The solution will turn yellow/orange as transient

      
       is generated and immediately consumed.[3] A precipitate should begin to form.[2][3][5]
      
  • Completion: Stir for an additional 30 minutes at room temperature. The mixture should maintain a faint yellow color (indicating slight excess

    
    ).[2][3]
    
  • Quench: If the solution is dark orange/red, add a few drops of saturated Sodium Bisulfite (

    
    ) solution until the color fades to pale yellow/white.
    
  • Isolation: Filter the precipitate under vacuum. Wash with copious cold water to remove inorganic salts (

    
    ).[2][3]
    
  • Purification: Recrystallize from Ethanol/Water (approx 80:20).[2][3]

Yield Expectation: 85-95% Appearance: Off-white to pale brown needles.[1][2][3][4]

Method B: Classical Bromination ( /AcOH)

Use this method if bromate salts are unavailable or for strictly anhydrous requirements.[2][3][4]

Reagents:

  • 3-Aminophenol (10 mmol, 1.09 g)[1][2]

  • Bromine (

    
    ) (31 mmol, ~1.6 mL) — Slight excess used.[2][3]
    
  • Glacial Acetic Acid (AcOH) (20 mL)

Procedure:

  • Preparation: Dissolve 3-aminophenol in 15 mL of Glacial Acetic Acid in a flask equipped with a magnetic stirrer and thermometer.

  • Cooling: Place the flask in an ice bath (

    
    ). Low temperature is vital to prevent oxidation of the amino group.
    
  • Addition: Prepare a solution of Bromine (1.6 mL) in 5 mL of Acetic Acid. Add this solution dropwise over 45 minutes.

    • Note: Keep internal temperature below

      
      .[2][3]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Pour the reaction mixture into 100 mL of ice-water. The product will precipitate immediately.[3]

  • Neutralization: Carefully neutralize the slurry to pH ~5-6 using saturated Sodium Acetate or Sodium Bicarbonate solution (prevents solubility of the amine salt).[2][3][4]

  • Filtration: Filter the solid, wash with cold water, and dry.[2][3][4]

Workflow Start Start: Dissolve 3-Aminophenol Choice Select Method Start->Choice PathA Method A: KBr + KBrO3 + Acid Choice->PathA Green/Safety PathB Method B: Br2 in AcOH Choice->PathB Scale/Traditional StepA1 In-situ Br2 Generation PathA->StepA1 Quench Quench (Bisulfite) & Precipitate StepA1->Quench StepB1 Ice Bath (<5°C) Addition PathB->StepB1 StepB1->Quench Filter Filter & Wash Quench->Filter Final Product: 2,4,6-Tribromo-3-aminophenol Filter->Final

Figure 2: Decision tree and workflow for the two bromination protocols.

Part 3: Analytical Validation

To ensure the integrity of the synthesis, the product must be validated against the following criteria.

Data Summary Table
PropertyValue / ObservationNotes
Physical State Solid, needlesUsually off-white; darkens on air exposure.[1][2]
Melting Point > 90°C (Broad range often cited)Note:[2][3][4][6] Literature varies significantly due to decomposition/zwitterionic nature.[2][3] Compare with authentic standard if possible.
Solubility Soluble in Ethanol, Acetone, DMSOInsoluble in water.[2][3]
CAS Number 132331-08-9Specific to 3-amino-2,4,6-tribromophenol.[1][2][7]
NMR Interpretation ( NMR, 400 MHz, DMSO- )

The NMR spectrum provides the definitive proof of tribromination by the absence of coupling partners for the remaining aromatic proton.[2]

  • 
     9.0 - 10.0 ppm (s, 1H):  Phenolic -OH (Broad, exchangeable).[2][3]
    
  • 
     7.6 - 7.8 ppm (s, 1H):  Aromatic Proton at C5 .[2][3]
    
    • Diagnostic: This must be a singlet .[2][3] If it is a doublet, tribromination is incomplete.[2][3]

    • Logic: C5 is isolated between C4-Br and C6-Br.[1][2][3] It has no ortho neighbors.[2][3]

  • 
     5.0 - 6.0 ppm (s, 2H):  Amine -
    
    
    
    (Broad, exchangeable).[2][3]
Troubleshooting Guide
IssueCauseSolution
Black Tar Formation Oxidation of amine group.[1][2][3]Lower temperature; Ensure slow addition of oxidant; Use inert atmosphere (

).[2][3]
Incomplete Reaction Insufficient bromine source.[2][3]Check stoichiometry (Require >3.0 eq Br). Check NMR for doublets (indicates di-bromo species).
Product is Red/Orange Trapped free bromine.[2][3]Wash solid thoroughly with dilute Sodium Bisulfite (

) or Thiosulfate.[2][3]

Part 4: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3][4] Longman Scientific & Technical, 1989.[2][3] (Standard reference for aromatic substitution protocols).

  • Bamberger, E. "Über die Bromierung von m-Aminophenol."[2][3] Berichte der deutschen chemischen Gesellschaft, 1915, 48, 1356.[2] (Historical synthesis of 3-amino-2,4,6-tribromophenol).

  • Gacoń, A., et al. "Green bromination of aromatic compounds."[2][3] Russian Journal of Organic Chemistry, 2005.[2][3] (Validation of KBr/KBrO3 oxidative bromination).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12217345, 3-Amino-2,4,6-tribromophenol."[2][3] PubChem.[2][3][4] Accessed Oct 26, 2023.[2][3] [Link][2]

Sources

Application

Technical Application Note: 3-Amino-2,5,6-tribromophenol in Coordination Chemistry

[1] Executive Summary & Chemical Profile[1][2] 3-Amino-2,5,6-tribromophenol (3-A-2,5,6-TBP) represents a specialized niche in ligand chemistry.[1] Unlike its ubiquitous isomer 2-aminophenol (a classic N,O-chelator), 3-A-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

3-Amino-2,5,6-tribromophenol (3-A-2,5,6-TBP) represents a specialized niche in ligand chemistry.[1] Unlike its ubiquitous isomer 2-aminophenol (a classic N,O-chelator), 3-A-2,5,6-TBP features a meta-disposition between the donor groups (-OH and -NH₂), further constrained by a highly functionalized, electron-withdrawing tribromo-scaffold.[1]

This guide details the protocols for utilizing 3-A-2,5,6-TBP as a bridging linker in Metal-Organic Frameworks (MOFs) and coordination polymers, or as a sterically demanding monodentate ligand for electronic tuning of transition metal centers.[1]

Chemical Identity[1][3]
  • CAS: 1447972-57-7[1][2]

  • Formula: C₆H₄Br₃NO

  • MW: 345.81 g/mol [1]

  • pKa (Phenol): ~6.0–6.5 (Estimated; significantly more acidic than phenol due to -I effect of 3x Br).[1]

  • pKa (Anilinium): ~2.0–2.5 (Weakly basic amine due to steric and electronic deactivation).[1]

Core Ligand Properties
FeaturePropertyCoordination Implication
Donor Atoms Phenolic O, Amine NHard/Borderline Soft mix.[1] Binds Fe(III), Cu(II), Zn(II), Co(II).[1]
Geometry Meta-substitution (1,[1][3]3)Cannot Chelate a single metal ion (geometry forbids 4-membered bridging). Favors bridging multiple centers.
Sterics Ortho-Br (Pos 2,[1] 6)Blocks "ortho" approach. Forces the phenolate oxygen to bridge or bind terminally with high tilt angles.[1]
Electronics Tribromo (-I effect)Ligand is electron-poor.[1] Stabilizes lower oxidation states? No, actually stabilizes hard Lewis acids via the anionic phenolate.[1]

Strategic Coordination Logic

The successful use of 3-A-2,5,6-TBP relies on accepting its inability to chelate.[1] You must design experiments that leverage its divergent binding sites.[1]

The "Meta-Divergent" Mechanism

Because the -NH₂ and -OH groups point in diverging directions (approx. 120° vector), this ligand acts as a rigid rod.[1]

  • Mode A: Monodentate (Terminal): At low pH, the amine is protonated (-NH₃⁺).[1] Only the Phenol coordinates (or vice versa).[1]

  • Mode B: Bridging (Polymeric): At high pH, both groups deprotonate/coordinate, linking Metal A and Metal B into infinite chains or networks (MOFs).[1]

CoordinationModes Ligand 3-Amino-2,5,6-tribromophenol Conditions Reaction Conditions Ligand->Conditions Mode1 Monodentate (Terminal) Blocking Co-ligand used Conditions->Mode1 Excess Pyridine/PPh3 Low T Mode2 Bridging (Polymeric) Solvothermal / High T Conditions->Mode2 1:1 Stoichiometry High T (120°C) Result1 Discrete Complex [M(L)2(Py)2] Mode1->Result1 Result2 Coordination Polymer [M(L)]n (MOF) Mode2->Result2

Figure 1: Decision tree for targeting discrete complexes vs. coordination polymers using 3-A-2,5,6-TBP.

Experimental Protocols

Protocol A: Ligand Activation & Solubilization

Rationale: The tribromo-substitution renders the ligand hydrophobic and sparingly soluble in water/alcohols.[1] Proper activation is critical.[1]

Materials:

  • 3-Amino-2,5,6-tribromophenol (Solid)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]

  • Base: Triethylamine (Et₃N) or NaOH (1M).[1]

Procedure:

  • Weighing: Weigh 1.0 mmol (346 mg) of ligand into a 20 mL vial.

  • Dissolution: Add 5 mL DMF. Sonicate for 5 mins. Solution should be clear pale yellow.[1]

  • Deprotonation (Critical):

    • For O-coordination only: Add 1.0 equiv of Et₃N (140 µL).[1] The solution will darken (formation of phenolate).[1]

    • For N,O-coordination (Bridging): Use 2.0 equiv NaOH (if aqueous/methanol mix) or strong organic base (DBU) if strictly anhydrous.[1]

    • Note: The amine is weakly basic; it does not require deprotonation to bind, but deprotonating the phenol makes the amine more nucleophilic by pushing electron density into the ring.[1]

Protocol B: Synthesis of Coordination Polymer (MOF-Type)

Target: Infinite 1D or 2D networks using Zn(II) or Co(II).[1] Mechanism: Solvothermal synthesis drives the formation of the thermodynamically stable polymeric phase.[1]

Reagents:

  • Ligand Solution (from Protocol A, in DMF).[1]

  • Metal Salt: Zn(NO₃)₂[1]·6H₂O or Co(NO₃)₂[1]·6H₂O (0.5 mmol).[1]

  • Modulator (Optional): Benzoic acid (to slow crystallization).[1]

Step-by-Step:

  • Mixing: In a 20 mL scintillation vial (or Teflon liner), combine 5 mL of Ligand Solution (1.0 mmol) and 5 mL of Metal Salt solution (0.5 mmol in MeOH).

    • Molar Ratio: 2:1 (Ligand:Metal).[1]

  • Sealing: Seal the vial tightly.

  • Thermal Treatment: Place in a programmable oven.

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 24–48 hours.

    • Cool to RT over 12 hours (Slow cooling promotes single crystal growth).[1]

  • Harvesting: Filter the resulting crystals (likely block or needle-shaped). Wash with DMF, then MeOH.[1]

  • Activation: Dry under vacuum at 60°C for 4 hours.

Protocol C: Synthesis of Discrete Monodentate Complexes

Target: [M(L)₂(Aux)₂] where Aux is a blocking ligand (e.g., Pyridine, PPh₃).[1] Rationale: Blocking ligands prevent polymerization by occupying the equatorial sites, forcing 3-A-2,5,6-TBP to bind terminally via the Phenolate oxygen.[1]

Procedure:

  • Pre-Complexation: Dissolve Cu(OAc)₂·H₂O (0.5 mmol) in 10 mL MeOH. Add Pyridine (2.0 mmol, 4 equiv) to form the [Cu(Py)₄]²⁺ intermediate in situ.[1]

  • Ligand Addition: Dropwise add the deprotonated Ligand Solution (1.0 mmol in DMF, see Protocol A).

  • Reaction: Stir at Room Temperature for 4 hours. The color will shift (e.g., Blue -> Greenish-Brown).[1]

  • Workup: Concentrate the solution by rotary evaporation to ~5 mL. Add diethyl ether to precipitate the complex.[1]

  • Purification: Recrystallize from CH₂Cl₂/Hexane.

Characterization & Data Validation

To validate the coordination mode, compare the spectral fingerprints of the free ligand vs. the complex.[1]

Table 1: Diagnostic Spectral Shifts
TechniqueSignalFree Ligand (Approx.)Complexed (Expected)Interpretation
FT-IR ν(O-H)~3400 cm⁻¹ (Broad)DisappearsDeprotonation & M-O bond formation.[1]
FT-IR ν(C-O) Phenolic~1220 cm⁻¹Shift to ~1260 cm⁻¹Increase in C-O bond order due to metal donation.[1]
FT-IR ν(N-H)~3350/3280 cm⁻¹Shifted/BroadenedIf N-coordinated, peaks shift to lower freq.[1] If uncoordinated, minimal shift.[1]
¹H NMR Phenolic -OHδ 9.5–10.5 ppmDisappearsConfirming deprotonation (in d6-DMSO).[1]
UV-Vis LMCT BandN/A350–450 nmLigand-to-Metal Charge Transfer (Phenolate -> Cu/Fe).[1]
Structural Validation (XRD)[1]
  • Single Crystal XRD is the gold standard.[1]

  • Key Metric: Look for the C1-O-M bond angle .[1] Due to the ortho-bromines (Pos 2, 6), this angle will likely be distorted (130°–150°) compared to unhindered phenols (120°) to relieve steric strain.[1]

Safety & Handling (Brominated Phenols)

  • Toxicity: Brominated phenols are structurally related to endocrine disruptors.[1] Handle in a fume hood.

  • Waste: Do not dispose of down the drain. Collect in "Halogenated Organic Waste".[1]

  • Incompatibility: Avoid strong oxidizers; brominated phenols can form toxic quinones or dioxin-like byproducts under extreme oxidative stress.[1]

References

  • Ligand Identity: A2B Chem. (2025).[1] Product Specification: 3-amino-2,5,6-tribromophenol (CAS 1447972-57-7).[1][2] Retrieved from [1]

  • General Aminophenol Coordination: Sridevi, S. P., et al. (2022).[1] "Transition Metal Complexes of Ligand containing Aminophenol moiety." International Advanced Research Journal in Science, Engineering and Technology, 9. [1]

  • Steric Effects in Bromophenols: Bamberger, E. (1915).[1][3] "Synthesis of 3-amino-2,4,6-tribromophenol." Chemische Berichte, 48, 1356.[1][3] (Foundational text on steric directing in bromination).

  • Coordination Polymer Logic: Brown, S. N., et al. (2023).[1] "Optically active bis(aminophenols) and their metal complexes." Dalton Transactions, 52, 13290.[1][4]

  • Brominated Phenol Applications: Kuramochi, H., et al. (2004).[1] "Effects of pH on the water solubility and 1-octanol-water partition coefficient of 2,4,6-tribromophenol." Environmental Toxicology. (Relevant for solubility protocols).

Disclaimer: This protocol is designed for research purposes. Users must validate specific solubility and stability parameters for their unique experimental conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 3-Amino-2,4,6-Tribromophenol

(Note: Addressing the user inquiry regarding "3-Amino-2,5,6-tribromophenol") Executive Summary & Structural Validation Critical Isomer Note: You inquired about 3-Amino-2,5,6-tribromophenol . It is vital to verify your ta...

Author: BenchChem Technical Support Team. Date: February 2026

(Note: Addressing the user inquiry regarding "3-Amino-2,5,6-tribromophenol")

Executive Summary & Structural Validation

Critical Isomer Note: You inquired about 3-Amino-2,5,6-tribromophenol . It is vital to verify your target isomer before proceeding.

  • Direct Bromination Product: The direct bromination of 3-aminophenol yields 3-Amino-2,4,6-tribromophenol (CAS: 32488-59-0). This occurs because the hydroxyl (-OH) and amino (-NH2) groups strongly activate the ortho and para positions (2, 4, and 6). Position 5 is meta to both activators and is electronically deactivated relative to position 4.

  • The 2,5,6-Isomer: The specific isomer 3-Amino-2,5,6-tribromophenol (CAS: 1447972-57-7) cannot be synthesized via direct bromination of 3-aminophenol. It requires multi-step lithiation or blocking-group strategies.[1]

Scope of this Guide: This guide details the purification of the tribrominated aminophenol scaffold . The physicochemical properties (amphoteric nature, pKa, oxidation sensitivity) are analogous for both isomers. The protocols below apply to the isolation of the tribrominated species from standard reaction mixtures (aqueous/acidic or glacial acetic acid).

Chemical Profile & Solubility Logic

Successful purification relies on exploiting the amphoteric nature of the molecule. It contains both an acidic phenol and a basic aniline moiety.

StatepH ConditionChemical FormSolubility (Water)Solubility (Organics)
Acidic pH < 2Ammonium Salt (

)
High Low
Basic pH > 10Phenoxide Salt (

)
High Low
Neutral pH 5–7Zwitterion / Free BaseInsoluble (Precipitates) Moderate (EtOH, EtOAc)

Key Impurities to Target:

  • Oxidized Quinones: Cause purple/black discoloration.

  • Inorganic Salts: NaBr, HBr residues.

  • Poly-brominated N-species: Unstable N-Br bonds.

Step-by-Step Purification Protocol
Phase A: Quenching & Isolation (The "pH Swing")

Context: Most brominations are performed in acidic media (HBr/H2O or AcOH). The product exists as a soluble hydrobromide salt or a suspension.

Step 1: Reductive Quench (Crucial)

  • Action: Add saturated aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ) to the reaction mixture until the red/orange color of bromine disappears completely.
  • Why: Unquenched bromine will oxidize the aminophenol during the pH adjustment, creating a "tar" that is difficult to remove.

Step 2: The Isoelectric Precipitation

  • Action: If the mixture is acidic (pH < 2), slowly add saturated Sodium Acetate (

    
    ) or 10% NaOH dropwise.
    
  • Target: Adjust pH to 5.5 – 6.5 .

  • Observation: The solution will cloud, and a heavy precipitate will form.

  • Warning: Do not overshoot to pH > 9, or the product will redissolve as the phenoxide salt.

Step 3: Filtration & Wash [2]

  • Action: Filter the solid under vacuum.

  • Wash 1: Cold water (removes inorganic salts).

  • Wash 2: 5% Sodium Bisulfite solution (prevents surface oxidation during drying).

Phase B: Purification (Recrystallization)[3][4]

Solvent System: Ethanol/Water (Recommended) or Methanol/Water.

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

  • Activated Carbon Treatment: If the solution is dark (purple/brown), add activated charcoal (5-10 wt%), boil for 5 mins, and filter hot through Celite.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals.[3]

Visual Workflow (DOT Diagram)

The following diagram illustrates the logic flow for isolating the amphoteric product from the reaction mixture.

PurificationFlow ReactionMix Reaction Mixture (Acidic, pH < 2) Contains: Product-HBr, Excess Br2 Quench Add NaHSO3 (aq) Target: Remove Br2 color ReactionMix->Quench 1. Reductive Quench QuenchedMix Quenched Solution (Clear/Pale Yellow) Quench->QuenchedMix pHAdjust Adjust pH to 6.0 (Use NaOAc or NaOH) QuenchedMix->pHAdjust 2. Isoelectric Point Precipitation Precipitate Forms (Free Base/Zwitterion) pHAdjust->Precipitation Filter Vacuum Filtration Precipitation->Filter CrudeSolid Crude Solid (May contain salts) Filter->CrudeSolid Recryst Recrystallization (EtOH/H2O + Charcoal) CrudeSolid->Recryst 3. Purification FinalProduct Pure 3-Amino-2,4,6-tribromophenol (White/Off-white Needles) Recryst->FinalProduct

Caption: Logical workflow for the isolation of amphoteric aminophenols from acidic bromination mixtures.

Troubleshooting & FAQs

Q1: The product turned purple/black immediately upon filtering. What happened?

  • Diagnosis: Oxidative coupling. Aminophenols are extremely sensitive to air oxidation, forming quinone imines.

  • Solution: You likely did not quench the excess bromine completely, or the wash water contained dissolved oxygen.

  • Fix: Wash the filter cake with a 5% Sodium Bisulfite solution before sucking it dry. Dry the product in a vacuum oven under nitrogen, not in open air.

Q2: I adjusted the pH to 10, but no precipitate formed.

  • Diagnosis: You overshot the isoelectric point. At pH 10, the phenol deprotonates (

    
     for poly-brominated phenols due to electron withdrawal), forming the soluble sodium phenoxide.
    
  • Fix: Acidify carefully with dilute Acetic Acid back to pH 6. The solid will crash out.

Q3: The melting point is broad and lower than literature (approx. 119°C for 2,4,6-isomer).

  • Diagnosis: Likely contamination with inorganic salts (NaBr) or incomplete bromination (dibromo species).

  • Fix:

    • Salts: Ensure the crude solid is washed thoroughly with water (check filtrate with

      
       for halides).
      
    • Organics: Recrystallize from Ethanol/Water. If the impurity persists, the reaction may have stalled; check reaction stoichiometry (ensure >3.1 eq Br2 was used).

Q4: Can I use Column Chromatography?

  • Recommendation: Avoid if possible. Aminophenols often streak on silica gel due to H-bonding and can oxidize on the column.

  • If necessary: Use amine-treated silica (flush silica with 1% Triethylamine in Hexane) to neutralize acidic sites, or use a neutral alumina column.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bamberger, E. (1915). "Über die Bromierung von m-Aminophenol". Berichte der deutschen chemischen Gesellschaft, 48(2), 1354-1357. (Foundational synthesis of 3-amino-2,4,6-tribromophenol).[5]

  • Organic Syntheses. (1936). "2,4,6-Tribromophenol".[3][5][6] Org.[1][2][7][8][9] Synth. 16, 91. (Analogous workup for bromophenols).

  • PubChem. (n.d.).[1] "3-Amino-2,4,6-tribromophenol Compound Summary". National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Solubilization of 3-Amino-2,5,6-tribromophenol

The following technical support guide is structured to address the specific solubility challenges of 3-Amino-2,5,6-tribromophenol . Part 1: Physicochemical Profile & Solubility Logic[3][4][5] To successfully dissolve thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific solubility challenges of 3-Amino-2,5,6-tribromophenol .

Part 1: Physicochemical Profile & Solubility Logic[3][4][5]

To successfully dissolve this compound, you must understand the competition between its hydrophobic halogenation and its ionizable groups.[1][2][3][4]

The "Brick Dust" Challenge

3-Amino-2,5,6-tribromophenol is a classic "brick dust" molecule: high melting point and high lipophilicity.[1][5][2][3] The three bromine atoms create a dense electron cloud that promotes strong crystal lattice packing and hydrophobicity.[2][3][4]

PropertyValue (Estimated/Experimental)Implication for Solubility
Molecular Weight ~345.8 g/mol Moderate size, but heavy due to halogens.[1][5][2][3][4]
LogP (Octanol/Water) ~3.8 – 4.5 Highly Lipophilic. Practically insoluble in neutral water.[2][3][4]
pKa (Phenol -OH) ~6.0 – 6.5 Acidic. The ortho-bromines (positions 2,[1][5][2][3][4]6) withdraw electrons, making the phenol much more acidic than unsubstituted phenol (pKa 10).[2][3][4]
pKa (Amine -NH₂) < 2.0 Weak Base. The electron-withdrawing bromines deactivate the amine.[1][5][2][3][4] It will not protonate easily in mild acid.[2][3][4]

Key Takeaway: You cannot dissolve this in neutral water (pH 7). You must use organic solvents or high pH (basic) buffers to ionize the phenol group.[2][3][4] Acidic buffers will likely fail because the amine is too weakly basic to form a stable salt.[2][3][4]

Part 2: Troubleshooting Guide (Q&A)

Q1: I added water to the solid powder, and it floats/clumps. Why won't it dissolve?

A: The compound is hydrophobic.[2][3][4] The surface tension of water prevents it from wetting the crystal surface.[1][2][3][4]

  • The Fix: Do not attempt to dissolve directly in water.[2][3][4] Dissolve in a water-miscible organic solvent (DMSO or Ethanol) first to create a "stock," then dilute into your aqueous buffer.[1][5][2][3][4] Alternatively, use a high pH buffer (pH > 8.[1][2][3][4]5) directly, but wetting may still be slow.[1][2][3][4]

Q2: I prepared a stock in DMSO, but it precipitated immediately upon adding it to my cell culture media (pH 7.4).

A: You encountered "Solvent Shifting" precipitation.

  • The Mechanism: The compound is soluble in DMSO but insoluble in water.[2][3][4] When you dilute the DMSO, the solvent environment becomes aqueous.[1][2][3][4] If the final concentration exceeds the aqueous solubility limit (which is very low at pH 7.4), it crashes out.[1][2][3][4]

  • The Fix:

    • Lower the final concentration. Keep the final DMSO content < 0.5% (biological limit) and the compound concentration < 100 µM (check empirical limits).

    • Vortex immediately upon addition to prevent local zones of supersaturation.[2][3][4]

    • Shift to Alkaline Media: If your assay permits, adjust the media pH slightly higher (pH 8.0) to encourage the phenolate anion form, which is more soluble.[1][2][3][4]

Q3: Can I use acid (HCl) to dissolve it via the amine group?

A: Not recommended. [1][5][2][3][4]

  • The Reason: The amine at position 3 is flanked by electron-withdrawing bromines (especially if Br is at 2 or 4).[1][5][2][3][4] This reduces the basicity of the nitrogen lone pair.[1][2][3][4] You would need a very strong acid (pH < 1) to fully protonate it.[2][3][4] This is likely incompatible with most biological assays and may cause chemical degradation.[2][3][4]

Q4: My solution turned slightly pink/brown after sitting on the bench. Is it degraded?

A: Likely yes.[2][3][4] Aminophenols are prone to oxidation, forming quinone imines.[2][3][4]

  • The Fix:

    • Prepare solutions fresh .

    • Protect from light (amber vials).[2][3][4]

    • Add an antioxidant (e.g., 1 mM Ascorbic Acid or DTT) if compatible with your downstream experiment.[1][2][3][4]

Part 3: Recommended Solubilization Protocols

Protocol A: Organic Stock (Standard)

Best for: High concentration stocks (10–100 mM) for storage.[5][2][3][4]

  • Weigh the target amount of 3-Amino-2,5,6-tribromophenol.[1][5][2][3][4]

  • Select Solvent:

    • DMSO (Dimethyl sulfoxide): Recommended.[2][3][4] High solubility (> 50 mM).[2][3][4]

    • Ethanol: Good, but more volatile.[2][3][4]

  • Add Solvent: Add pure DMSO to the vial.

  • Agitate: Vortex or sonicate for 2–5 minutes. The solution should be clear and colorless to pale yellow.[1][2][3][4]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Alkaline Solution (For Direct Aqueous Use)

Best for: Chemical assays where organic solvents must be minimized.[5][2][3][4]

  • Calculate: Determine the moles of compound.

  • Prepare Base: Prepare a 0.1 M NaOH or KOH solution.[2][3][4]

  • Dissolve: Add 1.1 equivalents of NaOH per mole of compound.

    • Why? You need to deprotonate the phenol (pKa ~6.5).[1][2][3][4] At pH > 8.5, the compound exists as the anionic phenolate (Ar-O⁻), which is water-soluble.[1][5][2][3][4]

  • Dilute: Once dissolved in the base, slowly dilute with water or buffer to the desired volume.[2][3][4]

    • Warning: If you dilute with a strong buffer (like PBS) that drops the pH back to 7.0 or below, the compound may reprecipitate.[1][2][3][4]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing this compound based on your experimental needs.

SolubilityWorkflow Start Start: 3-Amino-2,5,6-tribromophenol (Solid Powder) Goal What is your target application? Start->Goal BioAssay Biological Assay (Cells/Enzymes) Goal->BioAssay ChemSynth Chemical Synthesis (Reactions) Goal->ChemSynth SolventChoice Can you tolerate DMSO? BioAssay->SolventChoice SynthSolvent Use Organic Solvent: DMF, DMSO, or Alcohols ChemSynth->SynthSolvent YesDMSO Protocol A: DMSO Stock (Dilute < 1% v/v) SolventChoice->YesDMSO Yes NoDMSO Protocol B: Alkaline Solubilization (pH > 8.5) SolventChoice->NoDMSO No CheckPrecip Check for Precipitation upon dilution YesDMSO->CheckPrecip NoDMSO->CheckPrecip Success Proceed to Experiment SynthSolvent->Success CheckPrecip->Success Clear Solution Fail Troubleshoot: 1. Reduce Conc. 2. Increase pH 3. Add Cyclodextrin CheckPrecip->Fail Cloudy/Particles

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13545452, 2,3,6-Tribromophenol. (Note: Isomer properties used for physicochemical estimation).[2][3][4] Retrieved from [Link][1][5][2][3][4]

  • Bamberger, E. (1915). Über die Bromierung von m-Aminophenol. Berichte der deutschen chemischen Gesellschaft, 48(2), 1354-1356.[1][2][3][4] (Foundational work on bromination patterns of aminophenols).

  • Chemikart. Product Catalog: 3-amino-2,5,6-tribromophenol (CAS 1447972-57-7).[1][5][2][3][4][6] (Verification of specific isomer existence).

  • Sigma-Aldrich.Technical Bulletin: Handling and Solubility of Substituted Phenols. (General protocols for handling hydrophobic phenols).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Tribromoaminophenols

Topic: Optimization of Solvent Systems & Purification Protocols Ticket ID: TBA-CRYST-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Lipophilic Shift" Challenge Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems & Purification Protocols Ticket ID: TBA-CRYST-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Lipophilic Shift" Challenge

Welcome to the technical guide for purifying tribromoaminophenols (e.g., 2-amino-4,6-tribromophenol or its isomers).

This molecule presents a unique purification paradox:

  • The Aminophenol Core: Inherently polar, capable of hydrogen bonding, and highly susceptible to oxidative degradation (turning "tarry" or dark).

  • The Tribromo Substitution: Three bromine atoms introduce significant bulk and lipophilicity, drastically reducing water solubility compared to the parent aminophenol.

Successful recrystallization requires a solvent system that balances these opposing properties while strictly preventing oxidation. This guide outlines the optimal solvent architectures and troubleshooting workflows.

Module 1: Solvent Selection Logic

Do not rely on single-solvent systems (like pure Ethanol) unless your impurity profile is well-known. The "Tribromo" effect often makes these compounds too soluble in pure alcohols even at low temperatures, leading to poor recovery.

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (Typical)Application Context
Primary (Standard) Ethanol (95%) / Water 10:1 to 5:1 Best starting point. The water acts as a strong anti-solvent due to the bromine-induced hydrophobicity.
Secondary (Lipophilic) Ethyl Acetate / Hexanes 1:3 to 1:5 Use if the crude contains polar impurities (salts, inorganic acids) that are insoluble in EtOAc.
Tertiary (High Purity) Methanol / Water Variable Alternative to EtOH. Methanol is easier to remove (lower b.p.) but toxic.
Critical Additive: The Antioxidant Shield

Why: Aminophenols oxidize rapidly in solution, especially when heated. The Fix: You must add a reducing agent to the solvent system.

  • Aqueous/Alcoholic Systems: Add 0.1% w/v Sodium Metabisulfite (

    
    )  or Ascorbic Acid to the water component.
    
  • Organic Systems: Sparging with Nitrogen (

    
    ) is mandatory.
    

Module 2: Experimental Protocols

Protocol A: The Binary Gradient (EtOH/Water)

Target: General purification of crude tribromoaminophenol.

Reagents:

  • Crude Tribromoaminophenol

  • Ethanol (absolute or 95%)

  • Deionized Water (degassed)

  • Sodium Metabisulfite[1]

Step-by-Step:

  • Preparation: Dissolve 100 mg of Sodium Metabisulfite in 100 mL of water. Degas this solution and your Ethanol by bubbling

    
     for 15 mins.
    
  • Dissolution: Place crude solid in a flask. Add hot Ethanol (approx. 60°C) dropwise while stirring. Add just enough to dissolve the solid.[2][3]

    • Note: If the solution is dark, add activated charcoal (1-2% wt), stir for 5 mins, and filter hot through Celite.

  • Nucleation Point: Maintain the solution at 50-60°C. Slowly add the Bisulfite-Water solution dropwise.

    • Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (insulate with a towel if necessary). Then, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter under vacuum. Wash with a cold 1:1 EtOH/Water mixture. Dry in a vacuum desiccator (dark).

Protocol B: The "Oiling Out" Rescue (EtOAc/Hexane)

Target: Used when the compound separates as a liquid oil rather than crystals (common with brominated aromatics).

  • Dissolution: Dissolve crude in minimum boiling Ethyl Acetate.

  • Tempering: Remove from heat. Let cool slightly (to ~50°C).

  • Anti-Solvent Addition: Add Hexane dropwise until cloudiness persists.

  • Seeding: Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod.

  • Slow Cool: Do not use an ice bath immediately. Let it stand at room temp for 4+ hours. Rapid cooling causes oiling.

Module 3: Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection start Start: Crude Tribromoaminophenol check_ox Is the material dark/tarry? start->check_ox pre_treat Pre-treatment: Wash with cold Toluene to remove tars check_ox->pre_treat Yes solubility_test Solubility Test (100mg) in 1mL Ethanol (Hot) check_ox->solubility_test No pre_treat->solubility_test soluble Fully Soluble? solubility_test->soluble yes_sol Add Water (Anti-solvent) until turbid soluble->yes_sol Yes no_sol Switch Solvent: Try Ethyl Acetate soluble->no_sol No result_oil Result: Oiling Out? yes_sol->result_oil fix_oil Remedy: 1. Re-heat 2. Add more solvent (dilute) 3. Slow cool result_oil->fix_oil Yes success Success: Crystalline Precipitate result_oil->success No fix_oil->success

Caption: Decision logic for selecting solvents and handling common deviations like oiling out.

Module 4: Troubleshooting & FAQs

Q1: My product turns purple/brown during recrystallization. Why?

A: This is oxidative coupling. The amino group is reacting with oxygen to form quinone-imines.[1][4]

  • Fix: Ensure your solvents are degassed.[1][4] Add Sodium Metabisulfite to the aqueous phase. Perform the crystallization in the dark (wrap flask in foil), as tribromo-derivatives are photosensitive.

Q2: The product "oiled out" (formed a liquid layer) instead of crystallizing.

A: This occurs when the temperature drops below the phase separation limit before it drops below the crystallization limit.

  • Fix:

    • Too concentrated: Re-heat and add 10-20% more of the good solvent (e.g., Ethanol).

    • Cooled too fast: Re-heat to dissolve the oil and allow to cool to room temp very slowly.

    • Seed: Add a seed crystal at the cloud point.

Q3: Yield is very low (<40%).

A: The tribromo-substitution makes the molecule lipophilic. You likely used too much Ethanol.

  • Fix: Increase the ratio of Water (Anti-Solvent). Alternatively, cool the mother liquor to -20°C (freezer) overnight to harvest a second crop.

Q4: Can I use Chlorinated Solvents (DCM/Chloroform)?

A: Generally, no . While tribromoaminophenols are soluble in them, these solvents are too good; they rarely allow for crystallization upon cooling (high solubility at low temp). They are better for extraction than recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Kurita, T., et al. (2004). "Water solubility and partitioning behavior of brominated phenols." Environmental Toxicology and Chemistry, 23(11), 2545-2551. (Data on lipophilicity shifts caused by bromine substitution).

  • BenchChem Technical Support. (2025). "Preventing Oxidation of Aminophenol Compounds." (Guidance on using ascorbic acid/bisulfite during processing).
  • Mitchell, S. C., & Waring, R. H. (2000). "Aminophenols."[1][4][5][6][7][8] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Industrial purification standards for aminophenols).

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the NMR Spectral Analysis of 3-Amino-2,5,6-tribromophenol

For the modern researcher in materials science and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in materials science and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-Amino-2,5,6-tribromophenol, a polysubstituted aromatic compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality NMR prediction methodologies and draw critical comparisons with structurally analogous compounds to provide a robust and scientifically-grounded interpretation. This approach not only offers a reliable forecast of the expected spectral features of 3-Amino-2,5,6-tribromophenol but also serves as a practical framework for interpreting the NMR spectra of other complex aromatic systems.

Introduction: The Challenge of Polysubstituted Aromatics

The NMR spectra of substituted benzene derivatives are influenced by the electronic effects of each substituent. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at different positions on the aromatic ring, thereby shielding or deshielding the attached protons and carbon atoms. In a molecule like 3-Amino-2,5,6-tribromophenol, the interplay of a strong electron-donating amino group (-NH₂), a moderately activating hydroxyl group (-OH), and three strongly deactivating, electron-withdrawing bromine atoms (-Br) creates a complex electronic environment. Predicting the precise chemical shifts and coupling patterns in such a system requires a nuanced understanding of these competing effects.

This guide will first present the predicted ¹H and ¹³C NMR spectra of 3-Amino-2,5,6-tribromophenol. Subsequently, a detailed interpretation of these spectra will be provided, grounded in fundamental NMR principles. Finally, a comparative analysis with experimentally determined spectra of related compounds—3-aminophenol, 2,4,6-tribromophenol, and 2,5-dibromoaniline—will be conducted to substantiate the predictions and highlight key spectral trends.

Methodology

NMR Spectra Prediction

The ¹H and ¹³C NMR spectra for 3-Amino-2,5,6-tribromophenol were predicted using , a freely accessible online platform that provides reliable NMR predictions. The prediction was performed at a frequency of 400 MHz for ¹H NMR.

Comparative Data

Experimental NMR data for the analogous compounds were sourced from publicly available databases and literature. This data serves as a crucial benchmark for validating the predicted spectral features of the target molecule.

Predicted NMR Spectrum of 3-Amino-2,5,6-tribromophenol

The predicted ¹H and ¹³C NMR data for 3-Amino-2,5,6-tribromophenol are summarized in the table below.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-4~7.5Singlet1HAr-H
-OH~5.5-6.5Broad Singlet1HPhenolic -OH
-NH₂~4.0-5.0Broad Singlet2HAmino -NH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-1~145C-OH
C-2~110C-Br
C-3~140C-NH₂
C-4~125C-H
C-5~115C-Br
C-6~112C-Br

In-Depth Spectral Interpretation

The predicted spectrum of 3-Amino-2,5,6-tribromophenol is characterized by its simplicity, a direct consequence of the substitution pattern.

¹H NMR Spectrum
  • Aromatic Region: A single aromatic proton is expected, appearing as a singlet around 7.5 ppm. The singlet multiplicity arises from the absence of any adjacent protons for spin-spin coupling. Its downfield shift is a net result of the deshielding effect of the three bromine atoms and the shielding effect of the amino and hydroxyl groups.

  • Exchangeable Protons: The phenolic hydroxyl proton (-OH) and the amino protons (-NH₂) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature. The broadness of these signals is due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms of the benzene ring.

  • C-1 (C-OH): The carbon atom attached to the hydroxyl group is predicted to be the most downfield among the non-brominated carbons, around 145 ppm, due to the deshielding effect of the electronegative oxygen atom.

  • C-3 (C-NH₂): The carbon bearing the amino group is also significantly deshielded, with a predicted chemical shift of approximately 140 ppm.

  • C-4 (C-H): The sole protonated carbon atom is expected to resonate around 125 ppm.

  • C-2, C-5, C-6 (C-Br): The carbon atoms directly bonded to the bromine atoms are predicted to appear in the range of 110-115 ppm. The "heavy atom effect" of bromine typically shifts the attached carbon signals to a more upfield region than what would be expected based on electronegativity alone.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectrum, it is instructive to compare it with the experimental NMR data of similar molecules.

Compound Aromatic Proton(s) Chemical Shift (ppm) Key ¹³C NMR Chemical Shifts (ppm)
3-Amino-2,5,6-tribromophenol (Predicted) ~7.5 (s, 1H)C-OH: ~145, C-NH₂: ~140, C-H: ~125, C-Br: ~110-115
3-Aminophenol [1][2][3]6.1-7.1 (m, 4H)C-OH: ~158, C-NH₂: ~148, other Ar-C: ~105-130
2,4,6-Tribromophenol [4][5]7.59 (s, 2H)C-OH: ~148, C-Br: ~110-115, C-H: ~135
2,5-Dibromoaniline [6][7]6.7-7.3 (m, 3H)C-NH₂: ~145, C-Br: ~110-120, C-H: ~115-135

Analysis of Trends:

  • The predicted chemical shift of the lone aromatic proton in 3-Amino-2,5,6-tribromophenol (~7.5 ppm) aligns well with the aromatic protons in 2,4,6-tribromophenol (7.59 ppm)[4][5]. This suggests that the strong deshielding effect of the three bromine atoms is a dominant factor.

  • The upfield shift of the brominated carbons in the predicted spectrum (~110-115 ppm) is consistent with the experimental data for 2,4,6-tribromophenol and 2,5-dibromoaniline[5][6][7].

  • The predicted chemical shifts for the carbons attached to the -OH and -NH₂ groups in the target molecule are in the expected downfield region, as seen in 3-aminophenol[1][2][3].

Visualizing the Structure-Spectrum Correlation

To aid in the assignment of the NMR signals, the molecular structure of 3-Amino-2,5,6-tribromophenol with atom numbering is provided below.

Caption: Molecular structure of 3-Amino-2,5,6-tribromophenol with atom numbering.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Amino-2,5,6-tribromophenol. By leveraging established prediction methodologies and drawing comparisons with structurally similar compounds, we have established a reliable framework for understanding the key spectral features of this complex molecule. The lone aromatic proton is predicted to be a singlet around 7.5 ppm, and the six aromatic carbons are expected to show distinct signals reflecting the varied electronic environment. This predictive guide serves as a valuable resource for researchers working with this or related polysubstituted aromatic compounds, enabling more efficient and accurate spectral interpretation and structural verification.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. (n.d.). Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • 3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.). Retrieved from [Link]

  • 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the FTIR Spectroscopy of 3-Amino-2,5,6-tribromophenol

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific "molecular fingerprint" of a given compound.[1][2] This guide provides an in-depth analysis of the FTIR characteristic peaks of 3-Amino-2,5,6-tribromophenol, a polysubstituted aromatic compound with potential applications as a synthetic intermediate.

Through a comparative approach, we will dissect the vibrational signatures of its constituent functional groups—hydroxyl, amino, and carbon-bromine bonds—juxtaposed with simpler, related molecules. This guide is intended for researchers and professionals who require a robust understanding of how to interpret such spectra and leverage the data for structural elucidation and quality control.

The Vibrational Signature: Interpreting the Spectrum of 3-Amino-2,5,6-tribromophenol

The infrared spectrum of a molecule is dictated by the vibrations of its chemical bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend.[3] The resulting spectrum of absorption versus wavenumber is unique to the molecule's structure. For a complex molecule like 3-Amino-2,5,6-tribromophenol, the spectrum is a rich tapestry of overlapping peaks, each telling a part of the structural story.

The structure of 3-Amino-2,5,6-tribromophenol, with its varied functional groups, gives rise to a predictable yet complex FTIR spectrum.

Caption: Molecular Structure of 3-Amino-2,5,6-tribromophenol.

Based on established group frequency data, we can predict the key vibrational modes:

  • O-H and N-H Stretching Region (3600-3200 cm⁻¹): This high-wavenumber region is dominated by the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups.

    • O-H Stretch: Phenolic O-H groups involved in hydrogen bonding typically produce a broad and strong absorption band between 3200 and 3600 cm⁻¹.[4] The significant broadening is a direct consequence of intermolecular hydrogen bonding, which creates a variety of bond environments.[5][6]

    • N-H Stretch: Primary amines (-NH₂) exhibit two distinct bands in this region: an asymmetric stretching vibration (higher frequency, ~3400 cm⁻¹) and a symmetric stretching vibration (lower frequency, ~3300 cm⁻¹).[7] These peaks are generally sharper than the O-H band.[6] In 3-Amino-2,5,6-tribromophenol, these N-H peaks may appear as sharp shoulders on the broader O-H absorption band.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching of the C-H bond on the aromatic ring gives rise to weak to medium intensity peaks just above 3000 cm⁻¹.[8][9] Given that there is only one such bond in this highly substituted molecule, this peak is expected to be weak.

  • Aromatic C=C In-Ring Stretching (1620-1450 cm⁻¹): The benzene ring itself produces a series of characteristic absorptions due to carbon-carbon double bond stretching. Typically, two or three bands are observed in the 1620-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.[8][9][10] These peaks are a strong indicator of an aromatic system.

  • N-H Bending (1650-1580 cm⁻¹): The scissoring (bending) vibration of the primary amine group appears in this region. This peak can sometimes overlap with the aromatic C=C stretching bands.

  • C-O and C-N Stretching (1300-1000 cm⁻¹): This portion of the fingerprint region contains valuable information.

    • C-O Stretch: The stretching vibration of the C-O bond in phenols is typically strong and found between 1260-1000 cm⁻¹.[11][12]

    • C-N Stretch: Aromatic amines show a C-N stretching band in the 1340-1250 cm⁻¹ range.

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): The position of strong C-H out-of-plane ("oop") bending absorptions is highly diagnostic of the substitution pattern on the aromatic ring.[8][9] For the 1,2,3,4,5-pentasubstituted pattern in this molecule (with one remaining adjacent hydrogen), a strong band would be expected in the 900-860 cm⁻¹ range.

  • C-Br Stretching (690-515 cm⁻¹): The stretching vibrations of the carbon-bromine bonds occur at low frequencies due to the high mass of the bromine atom.[13] These absorptions are expected to be strong and fall within the 690-515 cm⁻¹ range.[10][14]

A Comparative Analysis with Structural Analogs

To appreciate the contribution of each functional group to the overall spectrum, it is instructive to compare the expected peaks of 3-Amino-2,5,6-tribromophenol with simpler, related molecules. This comparison highlights how the addition of each substituent modifies the molecular fingerprint.

Wavenumber (cm⁻¹) Vibrational Mode 3-Amino-2,5,6-tribromophenol (Predicted) 2,4,6-Tribromophenol 3-Aminophenol Aniline Phenol
~3400 & ~3300N-H Stretch (asymm/symm)Medium, sharpAbsentMedium, sharpMedium, sharpAbsent
3600-3200O-H Stretch (H-bonded)Strong, broadStrong, broadStrong, broadAbsentStrong, broad
3100-3000Aromatic C-H StretchWeakWeakMediumMediumMedium
1620-1580Aromatic C=C StretchMediumMediumMediumMediumMedium
1620-1580N-H Bend (Scissoring)MediumAbsentMediumMediumAbsent
1500-1450Aromatic C=C StretchMediumMediumMediumMediumMedium
1340-1250Aromatic C-N StretchMediumAbsentMediumMediumAbsent
1260-1000Phenolic C-O StretchStrongStrongStrongAbsentStrong
900-675C-H Out-of-Plane BendStrongStrongStrongStrongStrong
690-515C-Br StretchStrong, multipleStrong, multipleAbsentAbsentAbsent

Note: This table presents expected characteristic peak ranges. Actual peak positions and intensities may vary based on experimental conditions and molecular interactions.

This comparative table clearly illustrates the diagnostic power of FTIR. The absence of N-H stretches immediately distinguishes 2,4,6-tribromophenol, while the lack of a broad O-H band rules out aniline. The low-frequency C-Br stretching peaks are a definitive marker for the brominated compounds.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The integrity of an FTIR spectrum is contingent upon meticulous sample preparation. For a solid crystalline sample such as 3-Amino-2,5,6-tribromophenol, the Potassium Bromide (KBr) pellet method is a widely accepted standard.[15][16]

Step-by-Step Methodology (KBr Pellet Technique)
  • Drying: Ensure both the sample and high-purity FTIR-grade KBr powder are completely dry to avoid a broad water absorption band (~3400 cm⁻¹) that can obscure N-H and O-H stretching peaks.[16] This is typically achieved by heating in an oven at ~100-110°C for several hours and storing in a desiccator.

  • Grinding: Add approximately 1-2 mg of the 3-Amino-2,5,6-tribromophenol sample to an agate mortar. Add about 100-200 mg of the dried KBr powder.

  • Mixing & Homogenizing: Gently grind the mixture with an agate pestle for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 microns) to minimize light scattering.[16]

  • Pellet Pressing: Transfer the powder to a pellet die assembly. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[15]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition A Dry Sample & KBr B Weigh ~1-2 mg Sample & 100-200 mg KBr A->B C Grind in Agate Mortar B->C D Load into Pellet Die C->D E Apply Hydraulic Pressure (7-10 tons) D->E F Form Transparent Pellet E->F H Place Pellet in Holder F->H G Acquire Background Spectrum (Empty Chamber) G->H I Acquire Sample Spectrum H->I J Ratio Sample/Background I->J K Data Analysis & Peak Assignment J->K Final FTIR Spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of 3-Amino-2,5,6-tribromophenol is a composite of distinct vibrational signatures arising from its hydroxyl, primary amine, and tribrominated aromatic functionalities. By understanding the characteristic absorption regions for each group and employing a comparative methodology against simpler analogs, researchers can confidently interpret the spectrum for structural confirmation and purity assessment. The successful application of this technique relies on a rigorous experimental protocol, such as the KBr pellet method, to ensure the acquisition of high-quality, reproducible data. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and scientists to effectively utilize FTIR spectroscopy in the characterization of complex organic molecules.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Available from: [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. (2025, February 20). Royal Society of Chemistry. Available from: [Link]

  • Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024, August 14). Technology Networks. Available from: [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Available from: [Link]

  • IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • NH stretching vibration: Significance and symbolism. (2026, January 19). Wisdomlib. Available from: [Link]

  • Aromatic C-H stretching: Significance and symbolism. (2025, July 31). Wisdomlib. Available from: [Link]

  • FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... (n.d.). ResearchGate. Available from: [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). ACS Omega. Available from: [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). MDPI. Available from: [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University, Department of Chemistry. Available from: [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Oklahoma Academy of Science. Available from: [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available from: [Link]

  • OH stretching vibrations: Significance and symbolism. (2026, January 19). Wisdomlib. Available from: [Link]

  • FTIR spectra of O-H stretching vibrations in the region located between... (n.d.). ResearchGate. Available from: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Available from: [Link]

  • FTIR spectra of 4-aminophenol and Cu(II) complex. (n.d.). ResearchGate. Available from: [Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (n.d.). RUA - University of Alicante. Available from: [Link]

  • Analysis of Infrared spectroscopy (IR). (n.d.). UniTechLink. Available from: [Link]

  • IR: alkyl halides. (n.d.). University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • Structural, textural, and chemical controls on the OH stretching vibrations in serpentine-group minerals. (2021, August 3). European Journal of Mineralogy. Available from: [Link]

  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange. Available from: [Link]

  • The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • FTIR spectrum for 3-aminophenol. (n.d.). ResearchGate. Available from: [Link]

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  • Table of Characteristic IR Absorptions. (n.d.). University of Puget Sound. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-2,5,6-tribromophenol

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Amino-2,5,6-tribromophenol (CAS: 132331-08-9). Safety Advisory: As a specialized halogenated aminophenol, spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Amino-2,5,6-tribromophenol (CAS: 132331-08-9).

Safety Advisory: As a specialized halogenated aminophenol, specific toxicological data for this isomer is limited. The protocols below utilize a "Read-Across" Safety Assessment , deriving safeguards from the high-hazard profiles of its functional parents: 2,4,6-Tribromophenol (severe irritant/environmental toxin) and 3-Aminophenol (systemic toxin/sensitizer). Treat this substance as an acute toxicant and skin sensitizer with high dermal absorption potential.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of brominated phenols allows them to penetrate standard nitrile rapidly.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Laminate Film (e.g., Silver Shield®) or High-Grade Nitrile (8 mil+)Barrier Integrity: Brominated phenols dissolve in organic solvents often used in synthesis. Laminate film resists permeation from the carrier solvent (e.g., DCM, DMSO) which acts as a vehicle for skin absorption.
Respiratory Powered Air Purifying Respirator (PAPR) or N95/P100 (if in hood)Dust Control: As a solid powder, the primary intake vector is inhalation of particulates during weighing.
Eye/Face Chemical Goggles + Face Shield Corrosive Potential: Phenolic amines are severe eye irritants.[2] A face shield prevents neck/chin exposure during powder transfer.
Body Tyvek® Lab Coat (Disposable) or Apron over CottonDecontamination: Cotton retains phenolic compounds. Disposable Tyvek prevents "take-home" contamination.

Part 2: Operational Handling Protocol

Engineering Controls
  • Designated Area: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: Use an ionizing bar or anti-static gun during weighing; halogenated powders are often static-prone, leading to "flying powder" hazards.

Weighing & Solubilization Workflow
  • Step 1: Pre-weigh the receiving solvent (e.g., DMSO) in a tared vial.

  • Step 2: Add the solid 3-Amino-2,5,6-tribromophenol to the solvent inside the hood.

  • Step 3: Cap immediately. Do not transport the dry powder in an open weigh boat across the lab.

  • Step 4: Wipe the exterior of the vial with a detergent-soaked wipe (surfactant) before removing it from the hood.

Decontamination & Spill Response
  • Solvent Selection: Do NOT use water initially.[3] Water is immiscible with tribromophenols and will spread the contamination.

  • Protocol:

    • Cover spill with absorbent pads.

    • Clean surface with PEG 300 or PEG 400 (Polyethylene Glycol).[3][4] Phenols are highly soluble in PEG, which safely lifts them from surfaces/skin.

    • Final wash with soap and water.[4][5]

Part 3: Emergency Medical Response (The PEG Protocol)

CRITICAL: Standard water flushing is often insufficient for phenol derivatives due to low water solubility.

  • Skin Contact:

    • IMMEDIATE: Blot excess chemical (do not rub).

    • FLUSH: Spray or wipe the area with PEG 300/400 (keep a spray bottle in the hood).

    • WASH: Only after PEG treatment, wash with copious soap and water.

    • Seek Medical Attention: Systemic toxicity (methemoglobinemia) can be delayed.

Part 4: Visualized Safety Workflow

The following diagram illustrates the "Zero-Contact" workflow required for this compound.

SafeHandling cluster_emergency Emergency Path Start Start: PPE Donning (Double Nitrile + Face Shield) Weighing Weighing (In Fume Hood) Use Anti-Static Gun Start->Weighing Check Airflow Solubilization Solubilization Add Solid to Solvent Immediately Weighing->Solubilization Avoid Open Transport Decon Decontamination Wipe Vial with Surfactant Solubilization->Decon Cap Tightly Transport Transport Secondary Containment Decon->Transport Safe to Remove Spill Spill/Exposure PEG Apply PEG 300/400 (Do NOT use water first) Spill->PEG Immediate Action Medical Seek Medical Help PEG->Medical

Caption: Operational logic flow emphasizing containment and the specific PEG-based emergency response path.

Part 5: Disposal & Waste Management

  • Classification: Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., acetone/methanol waste streams) as this complicates incineration.

  • Labeling: Clearly tag waste containers with "Toxic," "Corrosive," and "Sensitizer."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from phenolic protons.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Tribromophenol. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-Amino-5-bromophenol (Structural Analog Analysis). Retrieved from

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenol Derivatives. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 3-Amino-2,4,6-tribromophenol (CAS 132331-08-9). Retrieved from

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aminophenols. Retrieved from

Sources

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